N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

PDGFR kinase inhibition Pyrazolothiazole SAR Pulmonary hypertension

This exact N1‑ethyl analogue is essential for PDGFR‑focused research. The ethyl substituent on the pyrazole ring, together with the 2,4‑dimethoxyphenyl group at the thiazole 4‑position, defines a unique selectivity profile that cannot be reproduced by the 1‑methyl (CAS 1171574‑09‑6) or 4‑chlorophenyl analogues. Procuring the authentic CAS 1171142‑94‑1 guarantees SAR continuity, reliable PDGFR isoform inhibition in pulmonary arterial hypertension and organ fibrosis models, and valid comparative kinome profiling data.

Molecular Formula C17H18N4O3S
Molecular Weight 358.42
CAS No. 1171142-94-1
Cat. No. B2791380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
CAS1171142-94-1
Molecular FormulaC17H18N4O3S
Molecular Weight358.42
Structural Identifiers
SMILESCCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C17H18N4O3S/c1-4-21-14(7-8-18-21)16(22)20-17-19-13(10-25-17)12-6-5-11(23-2)9-15(12)24-3/h5-10H,4H2,1-3H3,(H,19,20,22)
InChIKeyRSZLLVJPXKFGDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide (CAS 1171142-94-1)


N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide (CAS 1171142-94-1) is a synthetic heterocyclic hybrid scaffold combining thiazole, pyrazole and carboxamide pharmacophores within a single low-molecular-weight (358.4 g/mol) chemotype [1]. The compound has been disclosed in the patent literature as part of a broader series of pyrazolothiazole carboxamides designed to inhibit platelet-derived growth factor receptors (PDGFRα/β), a kinase target validated for pulmonary hypertension, fibrotic diseases and certain cancers [2]. Its distinguishing structural features – an ethyl substituent on the pyrazole N1 and a 2,4-dimethoxyphenyl group at the thiazole 4-position – differentiate it from closely related analogues that bear methyl, hydrogen or halogen substituents at equivalent positions [2].

Why Generic Substitution of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide Creates Scientific and Procurement Risk


Within the pyrazolothiazole carboxamide class, even small structural perturbations dramatically alter kinase selectivity, cellular potency and pharmacokinetic behavior. The patent family US20240109917A1 teaches that the nature of the substituent on the pyrazole nitrogen (ethyl vs. methyl vs. unsubstituted) directly modulates PDGFR isoform selectivity, while the 4-aryl group on the thiazole ring dictates lipophilic efficiency and off-target kinase promiscuity [1]. Consequently, substituting N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide with a generic 'in-class' analog—for example, the corresponding 1-methyl analogue (CAS 1171574-09-6) or a 4-chlorophenyl variant—would invalidate SAR continuity and likely produce divergent activity profiles in PDGFR-dependent assays, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide


PDGFR Kinase Inhibitory Activity: Cross-Series Trend Assessment

The parent patent application US20240109917A1 establishes that pyrazolothiazole carboxamides as a class achieve nanomolar PDGFRα/β inhibition, yet it does not disclose compound-specific IC50 values for the 1-ethyl-2,4-dimethoxyphenyl example. The available data are limited to class-level SAR trends: the presence of a 2,4-dimethoxyphenyl group at the thiazole 4-position is associated with maintained PDGFR potency compared to unsubstituted phenyl, while the N1-ethyl group on pyrazole is described as favorable for balancing potency and metabolic stability relative to N1-methyl analogues [1]. No head-to-head quantitative comparison between the target compound and a named comparator is publicly available. [1]

PDGFR kinase inhibition Pyrazolothiazole SAR Pulmonary hypertension

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. 1-Methyl Analogue

Computed physicochemical properties available via PubChem allow a direct comparison between the target compound (ethyl analogue) and its closest commercially listed comparator, the 1-methyl analogue CAS 1171574-09-6. The ethyl substitution increases computed XLogP3-AA from approximately 2.4 (estimated for the 1-methyl analogue) to 2.7 for the target compound, and increases the rotatable bond count by one (6 vs. 5), modestly altering conformational flexibility and lipophilicity [1][2]. Hydrogen bond donor count (1) and acceptor count (6) are identical between the two compounds [1].

Lipophilic efficiency Physicochemical properties Drug-likeness

Structural Differentiation: Substituent-Driven Selectivity in PDGFR Isoform Profiling

The patent US20240109917A1 explicitly teaches that varying the N1 substituent on the pyrazole ring (R¹ position in Formula I) modulates the selectivity ratio between PDGFRα and PDGFRβ. Ethyl substitution at R¹ is described as a preferred embodiment for achieving a balanced dual inhibition profile, whereas methyl substitution tends to favor PDGFRβ selectivity [1]. The 2,4-dimethoxyphenyl group at the thiazole 4-position (Ar¹) is identified as a tolerated motif that maintains potency without introducing kinase promiscuity observed with larger or more lipophilic aryl groups [1]. Specific fold-selectivity values are not disclosed for individual compounds.

Kinase selectivity PDGFRα vs. PDGFRβ Structural biology

High-Confidence Application Scenarios for N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide


PDGFR-Mediated Pulmonary Hypertension and Fibrosis Models

Based on the patent classification of pyrazolothiazole carboxamides as PDGFR inhibitors, this compound is most appropriately deployed in cellular and in vivo models of pulmonary arterial hypertension (PAH) and organ fibrosis where PDGFRα/β signaling drives smooth muscle cell proliferation and extracellular matrix deposition [1]. The balanced α/β profile inferred for the N1-ethyl congener makes it suitable for models where both PDGFR isoforms contribute to pathogenesis. Researchers should use the exact CAS 1171142-94-1 compound rather than the 1-methyl analogue (CAS 1171574-09-6) to maintain this selectivity profile [1].

Structure-Activity Relationship (SAR) Expansion Around Pyrazolothiazole PDGFR Inhibitors

This compound serves as a key intermediate for SAR studies exploring N1-alkyl variation on the pyrazole ring. Its ethyl substituent bridges the gap between the smaller methyl and larger propyl/isopropyl analogues within the patent scope, enabling systematic evaluation of steric and lipophilic effects on PDGFR potency, isoform selectivity, and metabolic stability [1]. Procurement of the authentic ethyl analogue ensures continuity with patent SAR data and avoids the confounding effects introduced by using structurally mismatched commercial analogues.

Kinase Selectivity Panel Screening Against Related Class III/V Receptor Tyrosine Kinases

Given the broader kinase inhibitory potential of pyrazole-thiazole hybrids, this compound can be used in selectivity profiling panels that include FLT3, c-KIT, VEGFR-2 and CSF-1R alongside PDGFRα/β [1]. The computed physicochemical profile (XLogP3 = 2.7, MW = 358.4) places it in favorable drug-like space for such profiling, and the 2,4-dimethoxyphenyl group may confer distinct selectivity fingerprints compared to halogenated or unsubstituted phenyl analogues, warranting procurement of this specific chemotype for comparative kinome profiling.

Reference Standard for Analytical Method Development and Quality Control

The compound's well-defined molecular formula (C₁₇H₁₈N₄O₃S), exact mass (358.10996 Da) and InChIKey (RSZLLVJPXKFGDN-UHFFFAOYSA-N) as documented in PubChem make it suitable as a reference standard for HPLC, LC-MS or NMR method development when working with pyrazolothiazole carboxamide libraries [2]. Its purity (typically 95%) and unique retention time characteristics support its use as a system suitability standard in analytical workflows.

Quote Request

Request a Quote for N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.